2,3-Dichloroanisole

Thermochemistry Physical Organic Chemistry Process Safety

2,3-Dichloroanisole with the exact 2,3-dichloro substitution pattern is essential for synthesizing ethacrynic acid and KRAS inhibitors. This isomer's unique ortho,ortho'-chlorine arrangement dictates distinct reactivity and metabolic profiles, making it non-interchangeable with other dichloroanisoles. Procuring this specific isomer ensures fidelity in pharmacophore construction, reaction outcomes, and analytical detection.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 1984-59-4
Cat. No. B143163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloroanisole
CAS1984-59-4
Synonyms1,2-Dichloro-3-methoxybenzene;  2,3-Dichlorophenyl Methyl Etherl; 
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
InChIKeyHFEASCCDHUVYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.91e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloroanisole (CAS 1984-59-4): Baseline Characteristics and Key Physicochemical Properties for Procurement


2,3-Dichloroanisole (1,2-dichloro-3-methoxybenzene, C₇H₆Cl₂O, MW 177.03) is a crystalline chloroaromatic compound with a melting point of 31–33 °C and a boiling point of 115–116 °C at 12 mmHg [1]. It exhibits a measured aqueous solubility of 86.9 mg/L and a logP of 3.24 (experimental), with a density of 1.47 g/cm³ [2][3]. This specific substitution pattern—chlorines at the 2- and 3-positions ortho to a methoxy group—defines its chemical behavior and differentiates it from other dichloroanisole isomers [4].

Why Generic Dichloroanisole Substitution Is Not Feasible: Isomer-Specific Reactivity and Performance Evidence


Substituting one dichloroanisole isomer for another is scientifically unsound due to the profound influence of chlorine substitution pattern on thermodynamic stability, regioselectivity, and metabolic fate. Even within the same molecular formula, the ortho,ortho' -arrangement of chlorines in 2,3-dichloroanisole versus the ortho,para-arrangement in 2,4-dichloroanisole or the meta,meta-arrangement in 3,5-dichloroanisole leads to measurable differences in gas-phase enthalpies of formation (ΔfHm°(g)) [1], distinct sulfonation product distributions [2], and divergent biodegradation pathways [3]. Relying on an isomer without verifying the exact substitution pattern will introduce uncontrolled variability in reaction outcomes, impurity profiles, and environmental persistence assessments. The following evidence sections quantify these critical differences.

2,3-Dichloroanisole Comparative Performance Data: Direct Head-to-Head and Cross-Study Quantification


Thermodynamic Stability: Gas-Phase Enthalpy of Formation Comparison Across Four Dichloroanisole Isomers

The gas-phase standard molar enthalpy of formation (ΔfHm°(g)) at 298.15 K, derived from combustion calorimetry and sublimation/vaporization measurements, provides a direct measure of molecular stability. 2,3-Dichloroanisole exhibits the least negative (i.e., least thermodynamically stable) value among the four isomers studied [1].

Thermochemistry Physical Organic Chemistry Process Safety

Sulfonation Regioselectivity: Divergent Disulfonic Acid Product Formation

Reaction with fuming sulfuric acid leads to isomer-specific disulfonic acids. 2,3-Dichloroanisole yields the 4,6-disulfonic acid, whereas 3,5-dichloroanisole yields the 2,4-disulfonic acid [1].

Synthetic Chemistry Electrophilic Aromatic Substitution Regioselectivity

Environmental Fate: Anaerobic Biodegradation Initiated by Demethylation

In anaerobic freshwater sediment slurries, 2,3-dichloroanisole undergoes initial O-demethylation to form 2,3-dichlorophenol as an intermediate, a distinct pathway from initial dechlorination observed for other dichloroaromatic substrates [1]. The rate of dechlorination of the resulting 2,3-dichlorophenol was significantly enhanced in adapted sediments.

Environmental Microbiology Biodegradation Fate and Transport

Synthetic Efficiency: Optimized Process Yields and Isomeric Impurity Profile

A patented process for preparing 2,3-dichloroanisole from 1,2,3-trichlorobenzene and sodium methoxide achieves 65–75% yield of pure product, with the remaining material identified as the 2,6-dichloroanisole isomer [1]. This specific impurity profile is inherent to the starting material substitution pattern and differs from processes starting from other trichlorobenzene isomers.

Process Chemistry Synthesis Pharmaceutical Intermediates

High-Impact Application Scenarios for 2,3-Dichloroanisole: Where Substitution Pattern Dictates Function


Key Intermediate for Ethacrynic Acid (Diuretic API) Synthesis

2,3-Dichloroanisole serves as a critical intermediate in the synthesis of ethacrynic acid (also known as etacrynic acid or ticrynafen), a potent loop diuretic used for treating edema associated with congestive heart failure and renal disease [1]. The 2,3-dichloro substitution pattern is essential for constructing the final pharmacophore; substitution with other isomers would not yield the correct active pharmaceutical ingredient [2].

Precursor for Agrochemical and Termite Control Agents

The compound is utilized as an intermediate in the synthesis of specific pesticides and agrochemicals [3]. Notably, 2,3-dichloroanisole itself has been identified as a volatile organic compound with attractant properties for termites, suggesting a role in pest management formulations .

Reference Standard in Environmental Monitoring for Chloroanisole Contamination

As a known chloroanisole contaminant capable of causing 'cork taint' and off-flavors in wine and water, 2,3-dichloroanisole is used as an analytical reference standard [4]. Methods employing immunosorbent solid-phase extraction followed by ELISA or GC-MS have been developed to specifically detect and quantify this isomer in complex matrices, distinguishing it from other haloanisoles [5][6].

Substrate in Advanced Building Block Synthesis (e.g., KRAS Inhibitor Intermediates)

Recent patent literature cites 2,3-dichloroanisole as a building block in the synthesis of cyclic peptide compounds with KRAS inhibitory activity, a target of high interest in oncology . The specific 2,3-dichloro substitution is likely required for proper spatial orientation in the target binding pocket, underscoring the necessity for precise isomer procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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